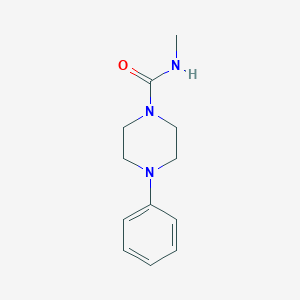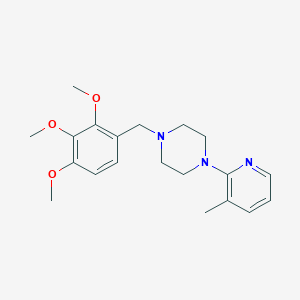
N-methyl-4-phenyl-1-piperazinecarboxamide
説明
N-methyl-4-phenyl-1-piperazinecarboxamide (MPA) is a chemical compound that belongs to the piperazine family. It is widely used in scientific research for its ability to modulate the activity of various receptors in the central nervous system.
作用機序
N-methyl-4-phenyl-1-piperazinecarboxamide acts as a partial agonist at serotonin, dopamine, and norepinephrine receptors. It binds to these receptors and activates them to a lesser extent than the natural ligands. This results in a decrease in the activity of these receptors, which can have a therapeutic effect in certain neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have a positive effect on mood and motivation. This compound has also been shown to increase the activity of certain brain regions involved in reward processing and decision making.
実験室実験の利点と制限
N-methyl-4-phenyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively selective for serotonin, dopamine, and norepinephrine receptors, which allows for more precise experiments. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, this compound has a relatively low potency compared to other compounds, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-methyl-4-phenyl-1-piperazinecarboxamide. One area of interest is the role of this compound in addiction and substance abuse. This compound has been shown to decrease the activity of dopamine receptors, which are implicated in addiction. Further research could explore the potential therapeutic effects of this compound in treating addiction. Another area of interest is the role of this compound in depression and anxiety. This compound has been shown to increase the release of serotonin and norepinephrine, which are implicated in these disorders. Further research could explore the potential use of this compound as an antidepressant or anxiolytic. Finally, future research could explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
科学的研究の応用
N-methyl-4-phenyl-1-piperazinecarboxamide is widely used in scientific research to study the activity of various receptors in the central nervous system. It has been shown to modulate the activity of serotonin, dopamine, and norepinephrine receptors, which are implicated in a variety of neuropsychiatric disorders. This compound has been used to study the role of these receptors in depression, anxiety, and addiction.
特性
IUPAC Name |
N-methyl-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)15-9-7-14(8-10-15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPGTSBHYCMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
![3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4441045.png)
acetate](/img/structure/B4441048.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441074.png)
![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)
![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
![N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441109.png)

![4-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441117.png)
